molecular formula C13H15ClN2O3 B1236929 Ozagrel hydrochloride hydrate CAS No. 83993-01-5

Ozagrel hydrochloride hydrate

Número de catálogo: B1236929
Número CAS: 83993-01-5
Peso molecular: 282.72 g/mol
Clave InChI: OWIZTYOMGVTSDP-TXOOBNKBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ozagrel hydrochloride hydrate, also known as this compound, is a useful research compound. Its molecular formula is C13H15ClN2O3 and its molecular weight is 282.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cardiovascular Health

Ozagrel hydrochloride hydrate is primarily utilized in managing cardiovascular conditions, particularly acute coronary syndrome. As a thromboxane A2 receptor antagonist, it plays a crucial role in improving blood flow and reducing clot formation.

  • Mechanism of Action : By inhibiting thromboxane A2 synthesis, ozagrel helps to enhance prostacyclin production, which counteracts platelet aggregation and vasoconstriction .
  • Case Studies : Research has demonstrated ozagrel's efficacy in improving outcomes in patients with ischemic conditions. For instance, a study showed that ozagrel significantly reduced the incidence of cerebrovascular spasms following subarachnoid hemorrhage surgery .

Neuroprotection

The neuroprotective properties of ozagrel make it a candidate for stroke management and other cerebral ischemic disorders.

  • Research Findings : A study indicated that ozagrel treatment reduced liver injury induced by acetaminophen overdose in mice, suggesting its protective effects against oxidative stress and necrosis . This implies potential benefits in neuroprotective therapies where oxidative stress is a concern.
  • Clinical Applications : Ozagrel is used post-surgery for managing symptoms associated with cerebral ischemia, thereby improving patient recovery rates .

Inflammation Research

Ozagrel's anti-inflammatory properties have led to its investigation in various inflammatory diseases.

  • Mechanism : By inhibiting thromboxane A2 production, ozagrel reduces inflammatory responses that contribute to conditions such as asthma and atherosclerosis .
  • Clinical Trials : In trials involving patients with alcohol-induced asthma, ozagrel was shown to inhibit bronchoconstriction induced by acetaldehyde exposure, highlighting its potential in treating asthma exacerbations .

Veterinary Medicine

Recent studies suggest that ozagrel may have applications in veterinary medicine, particularly for managing cardiovascular issues in animals.

  • Research Insights : Investigations into the use of ozagrel for treating cardiovascular conditions in pets are ongoing, with preliminary findings indicating its effectiveness similar to that observed in human medicine .

Pharmaceutical Formulations

This compound serves as an active ingredient in several pharmaceutical formulations aimed at mitigating cardiovascular events.

  • Formulation Benefits : Its inclusion in medications enhances therapeutic efficacy by balancing thromboxane A2 and prostacyclin levels, thus reducing risks associated with thrombosis .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Cardiovascular HealthManagement of acute coronary syndrome and cerebrovascular spasmsImproved outcomes post-surgery for subarachnoid hemorrhage
NeuroprotectionPotential use in stroke managementReduced liver injury from acetaminophen overdose
Inflammation ResearchTreatment for inflammatory diseases like asthmaInhibition of bronchoconstriction in alcohol-induced asthma
Veterinary MedicineManagement of cardiovascular issues in animalsOngoing studies on efficacy similar to human applications
Pharmaceutical FormulationsActive ingredient in medications targeting thrombotic eventsEnhances balance between thromboxane A2 and prostacyclin

Propiedades

Número CAS

83993-01-5

Fórmula molecular

C13H15ClN2O3

Peso molecular

282.72 g/mol

Nombre IUPAC

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrate;hydrochloride

InChI

InChI=1S/C13H12N2O2.ClH.H2O/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;;/h1-8,10H,9H2,(H,16,17);1H;1H2/b6-5+;;

Clave InChI

OWIZTYOMGVTSDP-TXOOBNKBSA-N

SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.O.Cl

SMILES isomérico

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.O.Cl

SMILES canónico

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.O.Cl

Key on ui other cas no.

83993-01-5

Sinónimos

3-(4-(1H-imidazol-1-ylmethyl)phenyl)-2-propenoic acid
4-(1-imidazoylmethyl)cinnamic acid
OKY 046
OKY-046
ozagrel
ozagrel, monohydrochloride
ozagrel, monohydrochloride, (E)-isomer
sodium ozagrel

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.